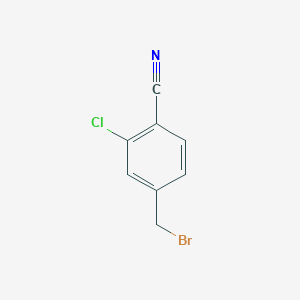

4-(Bromomethyl)-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJPMYDXOHFFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625933 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83311-25-5 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2-chlorobenzonitrile is a versatile, bifunctional organic compound of significant interest to the pharmaceutical and materials science industries. Its unique molecular architecture, featuring a reactive bromomethyl group and a synthetically adaptable nitrile moiety on a chlorinated benzene ring, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, characteristic reactivity, and key applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. This compound, identified by its CAS number 83311-25-5, has emerged as a valuable reagent due to its distinct functional groups that allow for selective and sequential chemical transformations. The presence of a benzylic bromide offers a readily accessible site for nucleophilic substitution, while the nitrile group can be elaborated into a variety of other functionalities, including amines, carboxylic acids, and heterocycles. The chloro-substituent on the aromatic ring further modulates the electronic properties and reactivity of the molecule. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in its use.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The table below summarizes the key physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational modeling.

| Property | Value | Source |

| CAS Number | 83311-25-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅BrClN | [4][6] |

| Molecular Weight | 230.49 g/mol | [4][6] |

| Physical State | Solid or Liquid | [1][4] |

| Boiling Point | 323.6 ± 32.0 °C (Predicted) | [7] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [7] |

| Purity | Typically 95-98% | [1][7] |

| Storage | Inert atmosphere, 2-8°C | [1][5][7] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often prepared on demand as an intermediate. A plausible and commonly employed synthetic route for benzylic bromides is the radical bromination of the corresponding methylarene. In this case, the starting material would be 4-methyl-2-chlorobenzonitrile.

A general protocol for such a transformation is as follows:

Protocol: Radical Bromination of 4-methyl-2-chlorobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-chlorobenzonitrile in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

-

Bromination: While stirring and heating the mixture to reflux, slowly add N-bromosuccinimide (NBS) portion-wise. The reaction should be monitored for the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography or recrystallization to achieve the desired purity.

Visualization of the Synthetic Pathway

Caption: Nucleophilic substitution at the benzylic position.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions to minimize risk to laboratory personnel.

GHS Hazard Classification:

Based on data from multiple suppliers, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. [4]* H312: Harmful in contact with skin. [4]* H314: Causes severe skin burns and eye damage. [4][5]* H332: Harmful if inhaled. [4] Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. [1][5][7]* Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive intermediate for the synthesis of complex and biologically active molecules. While a comprehensive dataset of its physicochemical and spectral properties is not yet publicly available, its known reactivity and applications underscore its importance. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

-

Aromalake Chemical Co., Ltd. This compound. [Link]

- Google Patents.

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

American Elements. 83311-25-5 | AMERICAN ELEMENTS®. [Link]

-

PubChem. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420. [Link]

-

SpectraBase. 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. [Link]

-

PUREST CHEMICAL. 83311-25-5 | this compound 98%. [Link]

-

CoreSyn. 83311-25-5,4-Bromomethyl-2-chloro-benzonitrile. [Link]

-

NIST. Benzonitrile, 4-bromo-. [Link]

-

SEED CHEM. 2-chlorobenzonitrile. [Link]

-

Alchimica. This compound (1 x 1 g). [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 4-(bromomethyl)-2-methylbenzonitrile (C9H8BrN) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Technical Guide to 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9): Synthesis, Reactivity, and Applications

Author's Note: This technical guide is centered on the chemical compound associated with CAS Number 154607-01-9 . While the user topic specified "4-(Bromomethyl)-2-chlorobenzonitrile," this name corresponds to a different chemical structure (CAS 83311-25-5)[1][2][3]. The CAS number is the universally accepted unique identifier for a chemical substance. Therefore, this document will exclusively detail the properties, synthesis, and applications of 4-Bromo-2-chlorobenzonitrile , the correct compound for CAS 154607-01-9.

Abstract

4-Bromo-2-chlorobenzonitrile is a strategically important halogenated aromatic building block in modern organic synthesis.[4] Its value is derived from the unique electronic and steric arrangement of its functional groups: a nitrile, a bromine atom, and a chlorine atom on a benzene core. This configuration allows for a high degree of controlled, sequential functionalization, making it an indispensable intermediate in the development of complex molecular architectures.[4] This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and key applications in the pharmaceutical, agrochemical, and material science sectors, tailored for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

4-Bromo-2-chlorobenzonitrile is a white to off-white crystalline solid at room temperature.[5][6][7] The precise arrangement of its substituents is key to its utility, providing multiple, differentially reactive sites for synthetic elaboration.

| Property | Value | Source(s) |

| CAS Number | 154607-01-9 | [8][9] |

| Molecular Formula | C₇H₃BrClN | [8][10] |

| Molecular Weight | 216.46 g/mol | [8][10] |

| IUPAC Name | 4-bromo-2-chlorobenzonitrile | [8][11] |

| Appearance | White to off-white / pale yellow crystalline powder | [5][6][9] |

| Melting Point | 71 °C | |

| Purity | Typically ≥98% | [9] |

| Solubility | Soluble in common organic solvents | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. | [12][13] |

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is paramount. A multi-technique spectroscopic approach is employed to validate the identity and purity of 4-Bromo-2-chlorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) and integration values will be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display seven signals: six for the aromatic carbons and one for the nitrile carbon (C≡N). The carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) will exhibit characteristic chemical shifts, influenced by the electronegativity of the halogens.[11] The nitrile carbon typically appears downfield (δ ~118 ppm).[14]

Infrared (IR) Spectroscopy

The IR spectrum provides a functional group "fingerprint." Key vibrational frequencies include:

-

~2230 cm⁻¹: A strong, sharp absorption characteristic of the nitrile (C≡N) stretch.[15]

-

~3100-3000 cm⁻¹: Weak to medium absorptions from the aromatic C-H stretching.[15]

-

~1600-1450 cm⁻¹: Several absorptions corresponding to the aromatic C=C ring stretching.[15]

-

~1100-1000 cm⁻¹: Absorptions in this region can often be attributed to C-Br and C-Cl stretching.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Electron Ionization (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.₃%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). This results in a cluster of peaks for the molecular ion around m/z 215, 217, and 219, confirming the presence of one bromine and one chlorine atom. The most abundant peak in the molecular ion cluster will be at m/z 215 (for ⁷⁹Br and ³⁵Cl).[11]

Caption: Workflow for spectroscopic identification.

Synthesis and Manufacturing

The synthesis of 4-Bromo-2-chlorobenzonitrile is typically achieved via a robust and scalable Sandmeyer reaction, starting from a commercially available aniline precursor.[5][16] This method is favored in industrial settings for its reliability and good yields.

Synthetic Pathway: Sandmeyer Reaction

The most common laboratory and industrial synthesis starts from 4-amino-2-chlorobenzonitrile.[16] The process involves two key stages: diazotization of the primary amine followed by displacement of the diazonium group with bromide.

Caption: Synthetic pathway via Sandmeyer reaction.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures.[16]

-

Diazotization:

-

Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, ensuring the temperature is maintained below 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and slow addition prevents dangerous exothermic decomposition.

-

Continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Displacement):

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.4 eq) in concentrated hydrochloric acid.

-

Slowly pour the cold diazonium salt solution into the CuBr solution. This step should be performed with caution as nitrogen gas (N₂) is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The copper catalyst facilitates the displacement of the diazonium group with the bromide ion.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure. The resulting crude solid is then purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate eluent system) to yield the final product as a white solid.[16]

-

Chemical Reactivity and Mechanistic Insights

The synthetic power of 4-Bromo-2-chlorobenzonitrile stems from the distinct reactivity of its three functional groups. This allows for selective and sequential chemical transformations, a highly desirable trait in multi-step synthesis.[4][17]

-

Bromine (Position 4): The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[10][17] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, allowing for selective oxidative addition to the Pd(0) catalyst. This site is the primary handle for introducing new carbon-carbon or carbon-heteroatom bonds.

-

Chlorine (Position 2): The C-Cl bond is significantly less reactive in cross-coupling reactions, allowing it to remain intact while the C-Br bond is functionalized.[4] It can be targeted for displacement under more forcing conditions or with specific catalyst/ligand systems, enabling a second, distinct synthetic vector.

-

Nitrile (Position 1): The cyano group is a versatile functional handle. It can be:

Caption: Reactivity map of 4-Bromo-2-chlorobenzonitrile.

Applications in Research and Development

The unique reactivity profile of 4-Bromo-2-chlorobenzonitrile makes it a valuable intermediate across several high-value R&D sectors.

-

Pharmaceuticals: It is a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[18] Its structure is found in precursors for anticancer agents, compounds targeting the central nervous system (CNS), and anti-inflammatory drugs.[4][19] Notably, it has been used in the development of androgen receptor inhibitors for treating castration-resistant prostate cancer.

-

Agrochemicals: The compound serves as a crucial intermediate in the production of advanced pesticides, herbicides, and fungicides.[2][10][19] The toxophoric properties of the halogenated benzonitrile scaffold are leveraged to enhance the bioactivity of crop protection agents.

-

Material Science: It is used as a precursor for developing novel materials.[4] Applications include the synthesis of liquid crystals for displays and as a modifier for polymers used in advanced electronic materials, where the polar nitrile group and the aromatic core contribute to desired electronic and physical properties.[4]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]

-

Safe Handling:

-

Use only in a well-ventilated area or a chemical fume hood.[12][20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][20]

-

Avoid breathing dust. Minimize dust generation during handling.[12][20]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

-

Storage:

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor. Rinse mouth.[13][20]

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[20]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[20]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-2-CHLOROBENZONITRILE | CAS 154607-01-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

Chemcasts. (n.d.). 4-Bromo-2-chlorobenzonitrile (CAS 154607-01-9) – Thermophysical Properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]

-

ExportersIndia. (n.d.). 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzonitrile. Retrieved from [Link]

-

G. S. Singh, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 83311-25-5 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Bromo-2-Chlorobenzonitrile ( 154607-01-9 ) Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 7. Page loading... [guidechem.com]

- 8. 4-BROMO-2-CHLOROBENZONITRILE | CAS 154607-01-9 [matrix-fine-chemicals.com]

- 9. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [sigmaaldrich.com]

- 10. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 11. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the , a pivotal intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the prevailing synthetic strategy—the free-radical bromination of 2-chloro-4-methylbenzonitrile. We delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, offer a detailed and field-proven experimental protocol, and discuss methods for purification and rigorous characterization. Safety considerations, troubleshooting, and optimization strategies are integrated throughout to ensure a self-validating and reproducible methodology. This guide serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature, for the successful laboratory-scale preparation of this valuable chemical building block.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic compound whose strategic importance is rooted in its versatile reactivity. The presence of three distinct reactive sites—the nitrile, the chloro substituent, and the bromomethyl group—makes it an invaluable precursor for constructing complex molecular architectures.[1] In particular, the reactive benzylic bromide handle is ideal for introducing the substituted benzyl moiety into larger molecules through nucleophilic substitution or cross-coupling reactions.

Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for a range of bioactive molecules.[2][3][4] The synthesis of this intermediate is therefore a critical step in the supply chain for numerous development pipelines.

The most direct and efficient synthetic route is the selective bromination of the methyl group of 2-chloro-4-methylbenzonitrile. This transformation is typically achieved via a free-radical chain reaction, a process known as the Wohl-Ziegler reaction, which is renowned for its high selectivity for allylic and benzylic positions.[5]

| Compound Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 854813-91-7 (example, may vary) |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

Mechanistic Insights: The Wohl-Ziegler Free-Radical Bromination

The from 2-chloro-4-methylbenzonitrile is a classic example of a benzylic bromination. This reaction proceeds via a free-radical chain mechanism, which is crucial for understanding how to control the reaction and maximize the yield of the desired product.

The reagent of choice is N-Bromosuccinimide (NBS). Using NBS is critically important because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This low concentration is key to favoring the radical substitution pathway at the benzylic position over the competing electrophilic addition of bromine to the aromatic ring.[7]

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical energy (light), which generates a small number of bromine radicals (Br•).[5][8]

The mechanism unfolds in three key stages:

-

Initiation: The initiator (or light) promotes the homolytic cleavage of the weak N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, generating the initial bromine radical (Br•) that starts the chain reaction.[9][10]

-

Propagation: This is a two-step cycle where the product is formed and the radical chain carrier is regenerated.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-methylbenzonitrile. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[10][11]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product, this compound, and a new bromine radical, which continues the chain.[12]

-

-

Termination: The reaction ceases when two radicals combine to form a non-radical species. These are rare events compared to the propagation steps.[12]

Caption: Reaction scheme for the .

Experimental Protocol

This protocol describes a robust laboratory-scale . All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Notes |

| 2-Chloro-4-methylbenzonitrile | 21423-84-7 | C₈H₆ClN | ≥97% | Starting material. |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥98% | Recrystallize from water if it appears yellow for best results.[5] |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | C₈H₁₂N₄ | ≥98% | Radical initiator. Handle with care, thermally unstable. |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | Anhydrous | Traditional solvent. Note: CCl₄ is toxic and ozone-depleting. Safer alternatives like acetonitrile or ethyl acetate can be used.[13] |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | For workup. |

| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For recrystallization. |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylbenzonitrile (e.g., 10.0 g, 66.0 mmol).

-

Addition of Solvent and Reagents: Add anhydrous carbon tetrachloride (120 mL). To this solution, add N-Bromosuccinimide (12.9 g, 72.6 mmol, 1.1 equivalents) and AIBN (0.22 g, 1.32 mmol, 0.02 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. A dense solid (succinimide) will precipitate as the reaction proceeds.

-

Workup - Part 1 (Filtration): Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, will precipitate out. Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

-

Workup - Part 2 (Washing): Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (50 mL) to remove any residual bromine, and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow solid or oil.

Safety Precautions

-

N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage.[14] It is also an oxidizer and may intensify fire.[15] Handle with extreme care, wearing appropriate PPE including a lab coat, safety glasses, and chemical-resistant gloves.[16][17] Avoid inhalation of dust.[18]

-

Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. It should only be used in a certified chemical fume hood. Consider using greener solvent alternatives where possible.[19]

-

AIBN: Thermally unstable and can decompose vigorously upon heating. Do not overheat.

-

General Handling: Perform all operations in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.[14]

Caption: Experimental workflow for the .

Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the final product, which is critical for its use in subsequent synthetic steps, especially in a pharmaceutical context.[20]

Purification

The most common method for purifying the crude product is recrystallization . A mixture of hexanes and ethyl acetate is often a suitable solvent system.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexanes until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.[21]

| Technique | Expected Result for this compound |

| ¹H NMR | Aromatic protons (Ar-H) will appear as multiplets in the δ 7.4-7.8 ppm region. The most characteristic signal is a singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.8 ppm. The integration should be 3H (aromatic) to 2H (methylene).[22][23] |

| ¹³C NMR | Expect signals for the nitrile carbon (C≡N) around δ 117-119 ppm, aromatic carbons between δ 128-140 ppm, and a key signal for the benzylic carbon (-CH₂Br) around δ 30-33 ppm. |

| Mass Spec. (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in ~3:1 ratio). |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch will be observed around 2225-2235 cm⁻¹.[21] |

Troubleshooting and Optimization

-

Problem: Low yield or incomplete reaction.

-

Cause & Solution: The NBS may be impure. Recrystallize the NBS from hot water before use.[5] Ensure the radical initiator (AIBN) is fresh, as it can decompose over time. Ensure the reaction is run under anhydrous conditions, as water can interfere.

-

-

Problem: Formation of dibrominated byproduct (4-(dibromomethyl)-2-chlorobenzonitrile).

-

Cause & Solution: This typically occurs if an excess of NBS is used or if the reaction is run for too long. Use a slight excess of NBS (1.05-1.1 equivalents) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.

-

-

Problem: No reaction initiation.

-

Cause & Solution: The initiator may have decomposed, or there is insufficient energy for photochemical initiation. Add a fresh portion of AIBN. If using a lamp, ensure it is of sufficient power and positioned close to the reaction flask.

-

Conclusion

The via the Wohl-Ziegler bromination of 2-chloro-4-methylbenzonitrile is a reliable and highly selective method. A thorough understanding of the free-radical mechanism is paramount for controlling the reaction and minimizing side products. By following the detailed experimental protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this valuable intermediate. The final product's high purity, confirmed through rigorous characterization, ensures its suitability for demanding applications in pharmaceutical and materials science research.

References

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

- Tanko, J. M., & Blackstock, S. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.

-

ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

- Tuleen, D. L., & Hess, B. A., Jr. (1971). Free-Radical Bromination of p-Toluic Acid.

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-chlorobenzonitrile: A Key Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

- Reed, D. W., et al. (1983). On the mechanism of N-bromosuccinimide brominations. The Journal of Organic Chemistry, 48(16).

- Iskra, J., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

-

Chem Ed Xchange. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]

-

Oregon State University. (2020). Chapter 3 Worked Problem 1. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Understanding the Role of 4-Bromo-2-chlorobenzonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Molbase. (n.d.). 2-CHLORO-4-METHYLBENZONITRILE | CAS No.21423-84-7 Synthetic Routes. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mastering Organic Synthesis: A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). EP3404032B1 - Process for making benzoxazepin compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis of 4-Bromo-2-chlorobenzonitrile: Tailored Solutions for Chemical Innovation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 12. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 13. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 14. lobachemie.com [lobachemie.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.no [fishersci.no]

- 18. chemscience.com [chemscience.com]

- 19. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. rsc.org [rsc.org]

- 23. spectrabase.com [spectrabase.com]

The Definitive Guide to the Structural Elucidation of 4-(Bromomethyl)-2-chlorobenzonitrile: A Multi-technique Spectroscopic and Crystallographic Approach

Introduction: The Critical Role of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both efficacy and safety. The precise arrangement of atoms within a pharmaceutical intermediate dictates its reactivity, impurity profile, and ultimately, its viability in the synthesis of an active pharmaceutical ingredient (API). 4-(Bromomethyl)-2-chlorobenzonitrile, a versatile building block in medicinal chemistry, presents a compelling case for a rigorous, multi-faceted approach to structure elucidation. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical architecture to control reaction pathways and ensure the desired stereochemistry of the final product.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we present a holistic and definitive confirmation of the molecule's identity and structure.

A Symphony of Techniques: The Integrated Workflow for Structure Elucidation

The elucidation of a novel or critical chemical entity is not a linear process but rather an iterative and interconnected workflow. Each analytical technique provides a unique piece of the structural puzzle, and their collective data provides a higher level of confidence than any single method in isolation. The following diagram illustrates the logical flow and interplay between the primary analytical techniques employed in this guide.

Caption: A logical workflow for the elucidation of this compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as 4-(bromomethyl)benzonitrile and various substituted chlorobenzonitriles, the following ¹H NMR chemical shifts are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-Ar (position 3) | ~7.7 | d | 1H | Deshielded by adjacent electron-withdrawing Cl and CN groups. |

| H-Ar (position 5) | ~7.5 | dd | 1H | Influenced by both the chloro and bromomethyl groups. |

| H-Ar (position 6) | ~7.6 | d | 1H | Primarily deshielded by the adjacent nitrile group. |

| -CH₂Br | ~4.5 | s | 2H | Characteristic chemical shift for benzylic bromides.[3] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from data for 4-chlorobenzonitrile and related structures.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Justification |

| C-CN | ~117 | Not Observed | Quaternary carbon of the nitrile group. |

| C-Cl | ~138 | Not Observed | Quaternary carbon bearing the chlorine atom. |

| C-Ar (position 3) | ~134 | Positive | Aromatic CH. |

| C-Ar (position 4) | ~135 | Not Observed | Quaternary carbon attached to the bromomethyl group. |

| C-Ar (position 5) | ~130 | Positive | Aromatic CH. |

| C-Ar (position 6) | ~133 | Positive | Aromatic CH. |

| -CH₂Br | ~32 | Negative | Methylene carbon attached to bromine. |

Experimental Protocol for NMR Analysis

A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous structural assignment.[7][8]

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C{¹H} NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon atom.

-

DEPT-135 Acquisition: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the bromomethyl group to the correct position on the aromatic ring and confirming the relative positions of the substituents.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups.[9] For this compound, the most informative absorption bands are those corresponding to the nitrile group and the aromatic ring.

Expected Vibrational Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium-Strong | Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[10] |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands are expected in this region, characteristic of the benzene ring. |

| C-H (Aromatic) | 3000 - 3100 | Weak | Stretching vibrations of the aromatic C-H bonds. |

| C-H (Aliphatic) | 2850 - 3000 | Weak | Stretching vibrations of the -CH₂Br group. |

| C-Cl | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. |

| C-Br | 500 - 600 | Strong | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.[11][12]

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of crystalline this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.

Expected Mass Spectrum Features

The presence of both chlorine and bromine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion.[13]

-

Molecular Ion (M⁺): A cluster of peaks will be observed due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peak in this cluster will correspond to the [C₈H₅⁷⁹Br³⁵ClN]⁺ ion.

-

M+2 Peak: This peak, two mass units higher than the molecular ion, will be significant due to the presence of ⁸¹Br and ³⁷Cl isotopes.

-

M+4 Peak: A smaller peak, four mass units higher, will be present from the combination of ⁸¹Br and ³⁷Cl.

Predicted Fragmentation Pathway

The primary fragmentation pathway for benzylic halides involves the loss of the halogen to form a stable benzylic cation.[14]

Caption: A simplified representation of the expected primary fragmentation in EI-MS.

Experimental Protocol for EI-MS Analysis

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[15][16] This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Crystallography

The successful application of this technique is highly dependent on the quality of the crystal.[17]

-

Crystal Growth: High-quality single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[17]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[18]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.[18][19]

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of this compound is a testament to the power of a multi-technique analytical approach. Each method, from the intricate connectivity details provided by 2D NMR to the unequivocal 3D architecture revealed by X-ray crystallography, contributes to a comprehensive and self-validating understanding of the molecule. The congruence of data from these orthogonal techniques provides the highest level of confidence in the assigned structure, a critical requirement for its application in the synthesis of novel therapeutic agents. This guide serves as a robust framework for researchers and scientists, empowering them to approach structure elucidation with a strategic, evidence-based, and scientifically rigorous mindset.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Nadjeeb, L. (2020, February 5). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Nadjeeb's Blog. [Link]

-

Supplementary Information Single Crystal X-Ray Diffraction. (n.d.). [Link]

-

Single-Crystal Diffraction. (n.d.). MIT Department of Chemistry. [Link]

-

Supporting Information. (n.d.). [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

1D and 2D Experiments Step-by-Step Tutorial. (2006, May 16). Chemistry. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. [Link]

-

Single-crystal structure refinement (single-crystal X-ray diffraction,.... (n.d.). ResearchGate. [Link]

-

Peng, C. (2012, August). A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. [Link]

-

NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016, December 8). Wiley Analytical Science. [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

4-BROMO-2-CHLOROBENZONITRILE. (n.d.). gsrs. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

-

Using the FT-IR: Solid & Liquid Samples. (2018, September 17). [Video]. YouTube. [Link]

-

4-(Bromomethyl)benzonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

2-(Bromomethyl)-4-chlorobenzonitrile | C8H5BrClN | CID 12668053. (n.d.). PubChem. [Link]

- E. P. Mazzola, W. F. Schmidt, S. O. K. Asefa, and A. J. Krynitsky, "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations," J. Am. Soc. Mass Spectrom., vol. 20, no. 1, pp. 103–113, Jan. 2009.

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). (n.d.). Human Metabolome Database. [Link]

-

Benzonitrile, 4-chloro-. (n.d.). NIST WebBook. [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

Benzonitrile, 4-(chloromethyl)-. (n.d.). NIST WebBook. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Video]. YouTube. [Link]

-

Mr Murray-Green Chemistry Tutorials. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). [Video]. YouTube. [Link]

-

Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. [Link]

-

4-Chlorobenzonitrile | C7H4ClN | CID 12163. (n.d.). PubChem. [Link]

Sources

- 1. 4-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 7010420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Chlorobenzonitrile (623-03-0) 13C NMR [m.chemicalbook.com]

- 6. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 7. emerypharma.com [emerypharma.com]

- 8. nadjeeb.wordpress.com [nadjeeb.wordpress.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

physical properties of 4-(Bromomethyl)-2-chlorobenzonitrile

An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2-chlorobenzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—comprising a nitrile, a benzylic bromide, and a chloro substituent—makes it a versatile synthetic building block. The nitrile group can undergo various transformations, the benzylic bromide is a potent electrophile for alkylation reactions, and the chlorine atom offers a site for cross-coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its safe handling, effective application in synthetic protocols, and for the purification and characterization of its downstream products.

This guide provides a comprehensive overview of the core , outlines authoritative protocols for their experimental determination, and explains the scientific rationale behind the chosen methodologies. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical intermediate.

Compound Identification and Core Physicochemical Data

Accurate identification is the foundation of all chemical research. The key identifiers and summary of physical properties for this compound are presented below. It is critical to note that while some data is available, other properties must be inferred from closely related structural isomers or determined experimentally.

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | [1] |

| CAS Number | 83311-25-5 | [1] |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Physical State | Predicted to be a solid at 25 °C. One supplier lists it as a liquid, which may indicate it is handled above its melting point or is an error. Related isomers are solids[1][3]. | Inferred |

| Melting Point | Not explicitly reported. Related isomers like 4-Bromo-2-chlorobenzonitrile melt between 69-82 °C[4]. Experimental determination is required. | Inferred |

| Boiling Point | Not explicitly reported. High boiling point expected due to molecular weight and polarity. Thermal decomposition may occur before boiling at atmospheric pressure. | Inferred |

| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents (e.g., Methanol, Chloroform, Dichloromethane) and sparingly soluble in water, similar to related compounds[4]. | Inferred |

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

2.1 GHS Hazard Classification Based on available safety data sheets, the compound presents multiple hazards[1]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).

-

Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant).

-

Signal Word: Danger.

2.2 Recommended Handling Protocols Given its hazardous nature, all manipulations should be conducted inside a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[5].

2.3 Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Determination of Thermal Properties

For novel or sparsely characterized compounds like this compound, precise experimental determination of thermal properties is essential. We recommend modern thermoanalytical techniques over classical methods for their superior accuracy, reproducibility, and the wealth of information they provide.

3.1 Expertise & Rationale: Why DSC and TGA? While traditional capillary melting point methods can provide a melting range, Differential Scanning Calorimetry (DSC) offers a more complete thermodynamic profile. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (as the peak of the endothermic event), the enthalpy of fusion (ΔHfus), and the assessment of sample purity[6][7][8].

Complementing DSC, Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature[9][10]. This is the definitive method for assessing thermal stability, identifying the onset temperature of decomposition, and quantifying the mass loss associated with degradation processes[11][12]. For a compound like this compound, TGA can reveal its upper temperature limit for use in synthesis before significant decomposition occurs.

3.2 Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal characterization involves sample preparation followed by sequential analysis using TGA and DSC.

Caption: Workflow for the thermal analysis of this compound.

3.3 Step-by-Step Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place an empty TGA pan (typically platinum or alumina) on the microbalance and tare it. Carefully add 2-5 mg of the sample into the pan.

-

Loading: Place the sample pan into the TGA furnace.

-

Method Setup: Program the instrument with the following parameters:

-

Purge Gas: High-purity Nitrogen (50 mL/min) to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

-

Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, which is a key indicator of thermal stability[11].

3.4 Step-by-Step Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Place an empty aluminum DSC pan and lid on a microbalance and tare. Add 1-3 mg of the sample into the pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.

-

Loading: Place the sample pan and the reference pan into their respective positions in the DSC cell.

-

Method Setup: Program the instrument with the following parameters:

-

Purge Gas: High-purity Nitrogen (50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

-

-

Data Acquisition: Start the experiment and record the differential heat flow.

-

Data Analysis: Identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus)[7].

Anticipated Spectroscopic Properties

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key features based on established principles of spectroscopy. This predictive analysis is a crucial step in verifying the identity and purity of a synthesized sample.

4.1 ¹H NMR Spectroscopy In a suitable deuterated solvent (e.g., CDCl₃), the proton NMR spectrum is expected to show:

-

Benzylic Protons (-CH₂Br): A singlet at approximately δ 4.5-4.8 ppm. This region is characteristic of protons on a carbon adjacent to both an aromatic ring and a halogen.

-

Aromatic Protons: Three protons in the aromatic region (δ 7.2-7.8 ppm). Due to the substitution pattern, they will appear as a complex multiplet or as distinct doublets and a doublet of doublets, reflecting their coupling relationships.

4.2 ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals:

-

Benzylic Carbon (-CH₂Br): A signal around δ 30-35 ppm.

-

Nitrile Carbon (-C≡N): A signal in the characteristic range of δ 115-120 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm), including two quaternary carbons (C-Cl and C-CN) and four carbons bearing hydrogen atoms.

4.3 Infrared (IR) Spectroscopy The IR spectrum will be characterized by several key absorption bands:

-

Nitrile Stretch (C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹. This is a highly diagnostic peak.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

-

C-Cl Stretch: A signal typically found between 600-800 cm⁻¹.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to a thorough understanding of its physical and chemical properties. This guide has consolidated the available data, highlighted areas requiring experimental verification, and provided robust, step-by-step protocols for determining its thermal characteristics using modern analytical techniques like DSC and TGA. The emphasis on safety, experimental rationale, and predictive spectroscopy provides researchers with a comprehensive framework for working with this compound safely and effectively. The methodologies described herein represent a best-practice approach to characterizing novel materials, ensuring data integrity and advancing scientific discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13042093, 4-(Bromomethyl)-3-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, March 29). Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved January 11, 2026, from [Link]

-

University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved January 11, 2026, from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved January 11, 2026, from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved January 11, 2026, from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved January 11, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved January 11, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved January 11, 2026, from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 11, 2026, from [Link]

-

IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved January 11, 2026, from [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved January 11, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzonitrile. Retrieved January 11, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(Bromomethyl)-3-chlorobenzonitrile | C8H5BrClN | CID 13042093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(bromomethyl)-3-chlorobenzonitrile | 21924-83-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. scielo.br [scielo.br]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. torontech.com [torontech.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

An In-depth Technical Guide to 4-(Bromomethyl)-2-chlorobenzonitrile: Synthesis, Characterization, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Bromomethyl)-2-chlorobenzonitrile, a key intermediate, has garnered significant attention for its versatile reactivity and pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its utility in drug discovery and development. As a Senior Application Scientist, this document is designed to not only provide established protocols but also to offer insights into the rationale behind the methodological choices, ensuring both scientific rigor and practical applicability.

Physicochemical Properties

This compound is a trifunctional aromatic compound, incorporating a nitrile, a chloro, and a bromomethyl group. This unique combination of functionalities imparts a distinct reactivity profile, making it a valuable synthon. The table below summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol | |

| CAS Number | 83311-25-5 | |

| Appearance | White to off-white crystalline solid | |

| Boiling Point (Predicted) | 323.6 ± 32.0 °C | |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the free-radical bromination of its precursor, 2-chloro-4-methylbenzonitrile. This reaction selectively targets the benzylic methyl group due to the stability of the resulting benzylic radical, which is resonance-stabilized by the aromatic ring.

Experimental Protocol: Free-Radical Bromination

This protocol is based on the well-established Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator.[1]

Materials:

-

2-chloro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a more environmentally benign solvent such as acetonitrile.[2]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in the chosen solvent (e.g., CCl₄ or acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically initiated by the thermal decomposition of the initiator.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

-

Extraction and Washing: If a more polar solvent like acetonitrile is used, the solvent should be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like dichloromethane or ethyl acetate, washed with water and brine to remove any remaining succinimide and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield this compound as a crystalline solid.

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[1]

-

Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

-

Solvent Choice: While carbon tetrachloride is a traditional solvent for radical reactions due to its inertness, its toxicity and environmental concerns have led to the exploration of alternatives like acetonitrile.[2]

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the following characteristic signals are expected:

-

A singlet for the two benzylic protons of the -CH₂Br group, typically in the range of 4.5-4.8 ppm.

-